molecular formula C10H12O4 B12653088 Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate CAS No. 70007-83-9

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Cat. No.: B12653088
CAS No.: 70007-83-9
M. Wt: 196.20 g/mol
InChI Key: HOAPSQMFSMCEOX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate typically involves the reaction of 4-methyl-2-oxo-2H-pyran-6-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-methyl-2-oxo-2H-pyran-6-carboxylic acid.

    Reduction: Formation of 4-methyl-2-hydroxy-2H-pyran-6-acetate.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-Hydroxy-2-quinolones: Share the pyranone core but with different substituents and biological activities.

Uniqueness: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological properties

Biological Activity

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is a pyran derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H12_{12}O3_3 and a molecular weight of approximately 196.20 g/mol. The compound features a six-membered heterocyclic structure with one oxygen atom, characterized by distinctive substituents at the 4 and 2 positions (methyl and keto groups, respectively) .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been explored as a lead compound for drug development targeting microbial infections. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways through interactions with specific enzymes or receptors involved in the inflammatory response .

3. Antioxidant Activity

This compound has demonstrated antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. The ester and ketone functional groups allow for hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity . Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-methyl-2-oxo-2H-pyranC11_{11}H12_{12}O3_3Different methyl substitution pattern
Ethyl 5-methyl-2H-pyranC11_{11}H12_{12}O3_3Lacks keto group at position 4
Ethyl 4-hydroxy-2H-pyranC11_{11}H12_{12}O3_3Hydroxyl substitution instead of keto group

The unique methyl and keto substitutions in this compound influence its reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study published in Molecules demonstrated that derivatives of this compound exhibited potent antibacterial activity against multiple strains, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound, revealing its ability to reduce inflammation markers in vitro .
  • Antioxidant Properties : A study assessed the antioxidant capacity of this compound using various assays, confirming its effectiveness in scavenging free radicals and protecting cellular components from oxidative damage .

Properties

CAS No.

70007-83-9

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(4-methyl-6-oxopyran-2-yl)acetate

InChI

InChI=1S/C10H12O4/c1-3-13-9(11)6-8-4-7(2)5-10(12)14-8/h4-5H,3,6H2,1-2H3

InChI Key

HOAPSQMFSMCEOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=O)O1)C

Origin of Product

United States

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